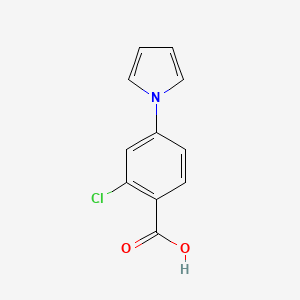

2-Chloro-4-pyrrol-1-yl-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is used in proteomics research .

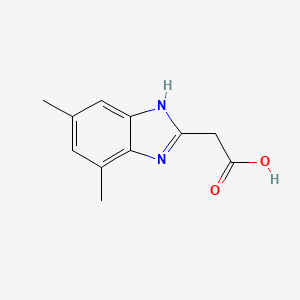

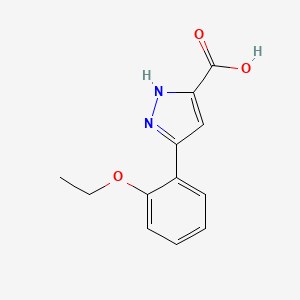

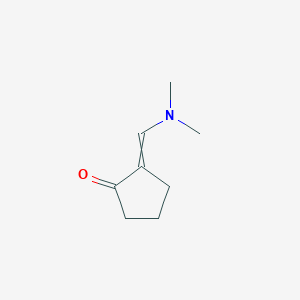

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyrrol-1-yl-benzoic acid” is represented by the formula C11H8ClNO2 .Physical And Chemical Properties Analysis

“2-Chloro-4-pyrrol-1-yl-benzoic acid” is a solid at room temperature. It has a predicted melting point of 132.63°C and a predicted boiling point of 381.7°C at 760 mmHg. The predicted density is 1.3 g/cm^3 .Applications De Recherche Scientifique

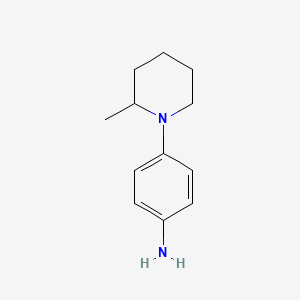

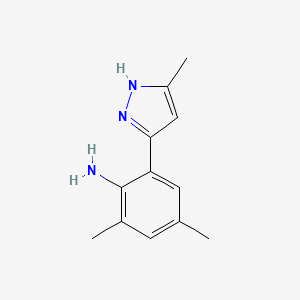

Fluorescent Zinc(II) Sensors

The chemical has been utilized in the development of fluorescent Zn(II) sensors within the Zinpyr family. Such sensors, specifically ZP9 and ZP10, are designed with an aniline-based ligand functionalized with a pyridyl-amine-pyrrole group. These compounds demonstrate midrange affinity for Zn(II), showcasing significant fluorescence enhancement upon Zn(II) addition and improved selectivity for Zn(II) over other ions. They are highlighted for their biological imaging applications, as confirmed through confocal microscopy studies indicating their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

Electrochemical Applications

Research on 4-(pyrrole-1-yl) benzoic acid (PyBA) explores its ability to form ultra-thin organic films on solid electrode surfaces. These films can immobilize Ni 2+ ions to subsequently form a robust nickel hexacyanoferrate (NiHCF) layer. The controlled formation of these films supports the development of hybrid conducting polymer stabilized NiHCF films, characterized by good stability and high dynamics of charge transport. This methodology has potential applications in the creation of advanced electrochemical coatings and devices (Makowski et al., 2007).

Antimicrobial and Antitubercular Agents

A novel class of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. Preliminary in vitro studies showed that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings indicate the potential of these compounds as therapeutic agents in treating bacterial and tuberculosis infections (Joshi et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-4-pyrrol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGHISMCEZMVAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-pyrrol-1-yl-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)